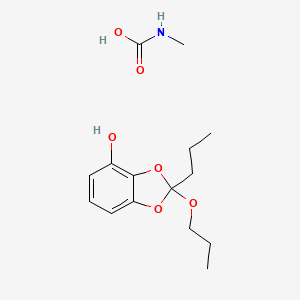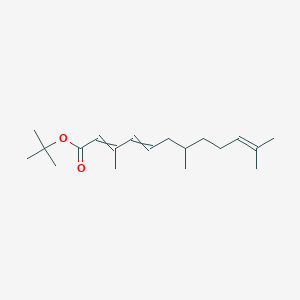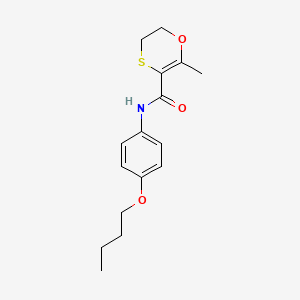
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxyphenyl group, a methyl group, and an oxathiine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide to form N-(4-butoxyphenyl)acetamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, recrystallization, and filtration are commonly employed to purify the final product . The use of advanced analytical techniques, such as infrared spectroscopy and thin-layer chromatography, helps confirm the identity and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butoxyphenyl group makes it susceptible to nucleophilic attacks, while the oxathiine ring can participate in oxidation-reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, bromobutane, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study enzyme interactions and metabolic pathways. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs. Additionally, in industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxathiine ring and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide include N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine and N-(4-butoxyphenyl)acetamide . These compounds share structural similarities, such as the butoxyphenyl group, but differ in other functional groups and ring structures.
Uniqueness: The presence of the oxathiine ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various chemical reactions and biological interactions .
Propriétés
Numéro CAS |
60462-44-4 |
|---|---|
Formule moléculaire |
C16H21NO3S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-(4-butoxyphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-4-9-20-14-7-5-13(6-8-14)17-16(18)15-12(2)19-10-11-21-15/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) |
Clé InChI |
RKANMLQAVKLZEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(OCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



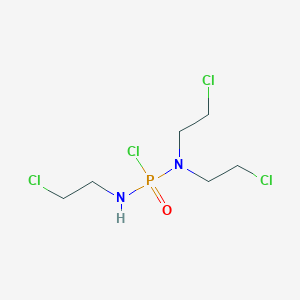
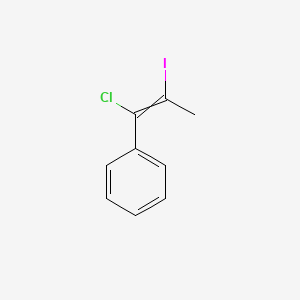


![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
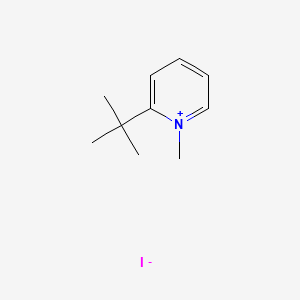

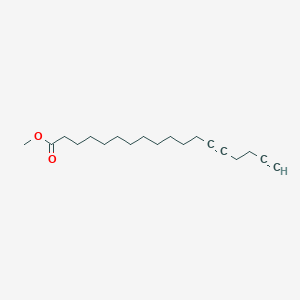
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
